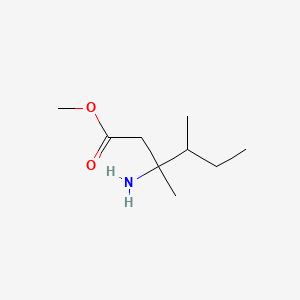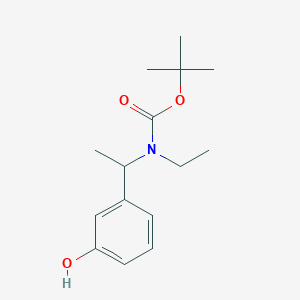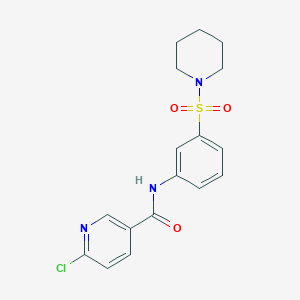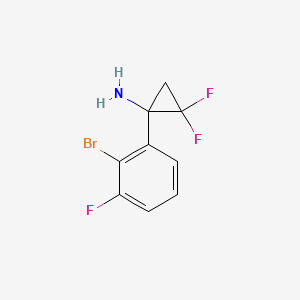
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H16BrNO3S It is characterized by the presence of a bromothiophene moiety, an azetidine ring, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromothiophene-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester. This intermediate is then subjected to a cyclization reaction with an appropriate azetidine precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Palladium-catalyzed hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, modulating their activity. The azetidine ring can contribute to the compound’s stability and bioavailability, enhancing its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (4-bromothiophen-3-yl)carbamate
- (4-Bromothiophen-3-yl)methoxy-tert-butyl-dimethylsilane
- 3-(4-bromothiophen-3-yl)-3-methylbutylamine
Uniqueness
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the bromothiophene moiety, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H16BrNO3S |
|---|---|
Molekulargewicht |
334.23 g/mol |
IUPAC-Name |
tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H16BrNO3S/c1-11(2,3)17-10(15)14-6-12(16,7-14)8-4-18-5-9(8)13/h4-5,16H,6-7H2,1-3H3 |
InChI-Schlüssel |
CUXBOSRQFYFRDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CSC=C2Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride](/img/structure/B15313857.png)



![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine](/img/structure/B15313890.png)


![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride](/img/structure/B15313909.png)





